molecular formula C29H33FO4 B1240276 Naflocort CAS No. 59497-39-1

Naflocort

Cat. No.: B1240276
CAS No.: 59497-39-1
M. Wt: 464.6 g/mol
InChI Key: IAHHOCLLSLZUNW-UHFFFAOYSA-N
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Description

Naflocort is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in the treatment of various inflammatory and autoimmune conditions. This compound is known for its high efficacy and relatively low side effect profile compared to other corticosteroids.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naflocort involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.

    Fluorination: Addition of a fluorine atom to enhance the anti-inflammatory activity.

    Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.

    Cyclization: Formation of additional rings to stabilize the structure.

Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to drive the reactions to completion.

Industrial Production Methods

Industrial production of this compound is carried out in large-scale reactors under controlled conditions. The process involves:

    Batch Processing: Each step of the synthesis is carried out in separate batches to ensure high purity and yield.

    Continuous Flow Processing: Advanced techniques where the reactants are continuously fed into the reactor, and the product is continuously removed, allowing for more efficient production.

Chemical Reactions Analysis

Types of Reactions

Naflocort undergoes several types of chemical reactions, including:

    Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.

    Substitution: Replacement of hydrogen atoms with other functional groups, such as fluorine or chlorine.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents like chlorine or fluorine gas.

Major Products

The major products formed from these reactions include various hydroxylated, fluorinated, and oxidized derivatives of this compound, each with unique pharmacological properties.

Scientific Research Applications

Naflocort has a wide range of applications in scientific research, including:

    Chemistry: Used as a model compound to study steroid chemistry and reaction mechanisms.

    Biology: Investigated for its effects on cellular processes and gene expression.

    Medicine: Used in the development of new anti-inflammatory and immunosuppressive drugs.

    Industry: Employed in the production of pharmaceutical formulations and as a reference standard in quality control.

Mechanism of Action

Naflocort exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the translocation of the receptor-ligand complex into the nucleus, where it modulates the expression of specific genes involved in inflammation and immune response. The primary molecular targets include cytokines, chemokines, and adhesion molecules, which are downregulated to reduce inflammation and immune activity.

Comparison with Similar Compounds

Similar Compounds

  • Hydrocortisone
  • Prednisolone
  • Dexamethasone

Comparison

Naflocort is unique in its high potency and low side effect profile compared to other corticosteroids. Unlike hydrocortisone, which has a broader range of side effects, this compound is more selective in its action. Prednisolone and dexamethasone are also potent corticosteroids, but this compound offers a better balance between efficacy and safety, making it a preferred choice in many clinical settings.

Properties

CAS No.

59497-39-1

Molecular Formula

C29H33FO4

Molecular Weight

464.6 g/mol

IUPAC Name

11-fluoro-12-hydroxy-15-(2-hydroxyacetyl)-10,14-dimethylhexacyclo[12.11.0.02,11.05,10.015,24.017,22]pentacosa-5,8,17,19,21-pentaen-7-one

InChI

InChI=1S/C29H33FO4/c1-26-10-9-21(32)12-19(26)7-8-22-23-13-20-11-17-5-3-4-6-18(17)14-28(20,25(34)16-31)27(23,2)15-24(33)29(22,26)30/h3-6,9-10,12,20,22-24,31,33H,7-8,11,13-16H2,1-2H3

InChI Key

IAHHOCLLSLZUNW-UHFFFAOYSA-N

Isomeric SMILES

C[C@]12C[C@@H]([C@]3([C@H]([C@@H]1C[C@@H]4[C@]2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=C[C@@]63C)F)O

SMILES

CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Canonical SMILES

CC12CC(C3(C(C1CC4C2(CC5=CC=CC=C5C4)C(=O)CO)CCC6=CC(=O)C=CC63C)F)O

Related CAS

80738-47-2 (monohydrate)

Synonyms

9-fluoro-1',4'-dihydro-11,21-dihydroxy-2'-H-naphtho(2'3':16,17)pregna-1,4-diene-3,20-dione
naflocort
naflocort monohydrate
SQ 26,490
SQ-26,490

Origin of Product

United States

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